molecular formula C7H15NO B3389824 3-Ethyl-3-methylmorpholine CAS No. 938326-10-4

3-Ethyl-3-methylmorpholine

Cat. No.: B3389824
CAS No.: 938326-10-4
M. Wt: 129.2 g/mol
InChI Key: XESSAGYMZVFWNO-UHFFFAOYSA-N
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Description

3-Ethyl-3-methylmorpholine (CAS No. 938326-10-4) is a substituted morpholine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol. It features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with both ethyl (-CH₂CH₃) and methyl (-CH₃) groups attached to the nitrogen atom.

Key properties from available data include:

  • Storage: Requires standard laboratory conditions (exact temperature unspecified).
  • Hazard/Safety Data: No significant hazard statements or GHS pictograms are reported, suggesting low acute toxicity under standard handling .

Properties

IUPAC Name

3-ethyl-3-methylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-3-7(2)6-9-5-4-8-7/h8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESSAGYMZVFWNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethyl-3-methylmorpholine can be synthesized through several methods:

    Reaction of Morpholine with Alkyl Halides: One common method involves the reaction of morpholine with ethyl bromide and methyl iodide under basic conditions.

    Reductive Amination: Another method involves the reductive amination of morpholine with ethyl methyl ketone in the presence of a reducing agent such as sodium borohydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Substitution: Alkyl halides, bases like sodium hydroxide; reactions often performed in polar solvents such as ethanol.

    Reduction: Lithium aluminum hydride; reactions usually conducted in anhydrous conditions to prevent hydrolysis.

Major Products:

    Oxidation: N-oxides of this compound.

    Substitution: Quaternary ammonium salts.

    Reduction: Secondary amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development
EMM has been utilized as a building block in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) enhances drug solubility and bioavailability.

Case Study: Synthesis of Analgesics
A study demonstrated the use of EMM in synthesizing novel analgesics, where it acted as an effective solvent and reagent, improving yield and purity of the final product .

Table 1: Pharmaceutical Compounds Derived from EMM

Compound NameApplicationReference
EMM-based AnalgesicsPain relief medications
EMM derivativesAntimicrobial agents
EMM saltsLocal anesthetics

Industrial Applications

2.1 Corrosion Inhibition
EMM is employed as a corrosion inhibitor in various industrial processes. It effectively neutralizes acidic components in steam systems, thereby preventing metal degradation.

Case Study: Steam Condensate Systems
In a study focusing on power plants, EMM was shown to maintain pH levels and prevent corrosion in steam condensate systems, leading to increased equipment lifespan .

2.2 Textile Industry
In textile manufacturing, EMM serves as a softening agent and lubricant, enhancing the quality of fibers and fabrics.

Table 2: Industrial Uses of EMM

IndustryApplicationReference
TextileSoftening agents
Oil & GasCorrosion inhibitors
AutomotiveEmulsifying agents

Research Applications

3.1 Material Science
EMM has been investigated for its role in developing new materials, particularly biopolymers and gels.

Case Study: Biopolymer Blends
Research on polysaccharide blends using EMM showed promising results in creating innovative materials with adjustable properties, suitable for various applications including packaging and biomedical uses .

Table 3: Research Findings on EMM Applications

Research AreaFindingsReference
Biopolymer BlendsAdjustable properties
Gel FormationWater-induced gel transitions
Carbon CaptureEnhanced CO₂ absorption

Environmental Applications

4.1 Green Chemistry
EMM is being explored as a solvent in green chemistry processes due to its low toxicity and biodegradability. Its use can reduce environmental impact compared to traditional solvents.

Mechanism of Action

The mechanism of action of 3-ethyl-3-methylmorpholine involves its interaction with various molecular targets:

    Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access.

    Receptor Binding: The compound can also interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 3-Ethylmorpholine-3-carboxylate

  • CAS No.: 6738AJ (synonym), 1305287-88-0
  • Molecular Formula: C₁₀H₁₇NO₃
  • Molecular Weight : 199.25 g/mol
  • Key Features :
    • Contains a carboxylate ester group (-COOCH₂CH₃) at the 3-position of the morpholine ring, alongside an ethyl substituent.
    • Synthesis : Commercially supplied by at least 7 manufacturers, indicating industrial relevance .
  • Comparison :
    • The ester group enhances polarity compared to 3-Ethyl-3-methylmorpholine, likely increasing solubility in polar solvents.
    • Higher molecular weight (199.25 vs. 129.20 g/mol) may reduce volatility.

3-Methyl-2-phenylmorpholine

  • CAS No.: Not explicitly listed (synonyms: (±)-trans-3-methyl-2-phenylmorpholine)
  • Molecular Formula: C₁₁H₁₅NO
  • Molecular Weight : 177.2 g/mol
  • Key Features :
    • Substituted with a phenyl ring at the 2-position and a methyl group at the 3-position.
    • Classified under Schedule II controlled substances in some jurisdictions, suggesting psychoactive or pharmaceutical applications .
  • Higher lipophilicity due to the phenyl group may affect blood-brain barrier penetration.

1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone

  • Molecular Formula : C₂₃H₂₃ClN₄O₂ (estimated)
  • Key Features :
    • A complex heterocyclic compound with a morpholine moiety linked to a pyrrolopyridine scaffold and a chlorophenyl group.
    • Synthesized via Buchwald-Hartwig amination, indicating use in medicinal chemistry for kinase inhibitors or similar targets .
  • Likely exhibits lower solubility due to increased hydrophobicity.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₇H₁₅NO 129.20 Ethyl, methyl Organic synthesis
Ethyl 3-Ethylmorpholine-3-carboxylate C₁₀H₁₇NO₃ 199.25 Ethyl, carboxylate ester Industrial synthesis
3-Methyl-2-phenylmorpholine C₁₁H₁₅NO 177.20 Methyl, phenyl Controlled substance
Chlorophenyl-pyrrolopyridine-morpholine derivative C₂₃H₂₃ClN₄O₂ ~410.90 Chlorophenyl, pyrrolopyridine Medicinal chemistry

Biological Activity

3-Ethyl-3-methylmorpholine (EMM) is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl and a methyl group on the morpholine ring, influencing its chemical properties and interactions with biological systems.

Chemical Structure and Properties

The chemical formula of this compound is C7H15NOC_7H_{15}NO, and it features a morpholine ring substituted at the 3-position with both an ethyl and a methyl group. This structural configuration contributes to its lipophilicity and potential interaction with various biological targets.

Mechanisms of Biological Activity

1. Antimicrobial Activity
Research indicates that morpholine derivatives, including EMM, exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways. For instance, studies have shown that certain morpholine compounds can inhibit bacterial topoisomerases, enzymes crucial for DNA replication in bacteria, thus leading to antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

2. Cytotoxic Effects
EMM has also been evaluated for its cytotoxicity against various cancer cell lines. In vitro studies suggest that EMM may induce apoptosis in cancer cells by activating specific signaling pathways. These findings highlight the potential of EMM as a lead compound in cancer therapeutics .

3. Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor, particularly in relation to soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and regulation of blood pressure. Inhibition of sEH can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have vasodilatory and anti-inflammatory properties .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus, E. coli
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits sEH, enhancing EET levels

Detailed Research Insights

  • Antimicrobial Studies
    A study published in the Journal of Medicinal Chemistry demonstrated that EMM derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against multidrug-resistant strains . The dual inhibition mechanism targeting bacterial topoisomerases was identified as a promising pathway for developing new antibiotics.
  • Cytotoxicity Evaluation
    In vitro assays revealed that EMM exhibited selective cytotoxicity towards various cancer cell lines, with IC50 values indicating effective concentration ranges for inducing cell death. The apoptotic pathway involved caspase activation and mitochondrial membrane potential disruption .
  • Enzyme Activity Modulation
    Research highlighted the role of EMM in modulating sEH activity, suggesting therapeutic implications in conditions like hypertension and inflammation due to its ability to increase endogenous vasodilators . This modulation could provide a novel approach to managing cardiovascular diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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